N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a compound with the molecular formula C18H20ClN3O2 and a molecular weight of 345.83.
Preparation Methods
The synthesis of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 3-chloropyridine, and piperidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the coupling of benzylamine with 3-chloropyridine to form an intermediate, which is then reacted with piperidine to yield the final product.
Industrial Production: Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: In medicinal chemistry, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
N-benzyl-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide and other piperidine derivatives.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-13-20-9-6-17(16)24-15-7-10-22(11-8-15)18(23)21-12-14-4-2-1-3-5-14/h1-6,9,13,15H,7-8,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQZJFKHQVDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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